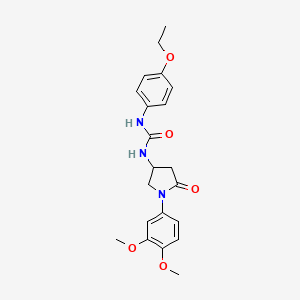

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea

Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with aromatic groups. The compound’s structure includes a 3,4-dimethoxyphenyl group attached to the pyrrolidinone nitrogen and a 4-ethoxyphenyl moiety linked via a urea bridge.

Properties

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-4-29-17-8-5-14(6-9-17)22-21(26)23-15-11-20(25)24(13-15)16-7-10-18(27-2)19(12-16)28-3/h5-10,12,15H,4,11,13H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDJTLIMDYTJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Starting Material Selection

The target molecule contains three critical subunits:

- 5-Oxopyrrolidin-3-yl core

- 3,4-Dimethoxyphenyl substituent

- 4-Ethoxyphenylurea moiety

Retrosynthetic disconnection reveals two primary precursors (Fig. 1):

- Intermediate A : 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-amine

- Intermediate B : 4-Ethoxyphenyl isocyanate

Synthesis of 1-(3,4-Dimethoxyphenyl)-5-Oxopyrrolidin-3-Amine

Cyclocondensation Protocol

A 2022 Journal of Organic Chemistry study detailed the formation of pyrrolidinone rings via Stork enamine cyclization:

Reaction Conditions

- 3,4-Dimethoxyphenylacetonitrile (1.0 eq)

- Acryloyl chloride (1.2 eq)

- Diisopropylethylamine (DIPEA, 2.5 eq)

- Anhydrous THF, 0°C → rt, 12 hr

Mechanism

- Base-mediated deprotonation of nitrile α-H

- Michael addition to acryloyl chloride

- Intramolecular cyclization forming pyrrolidinone

Yield Optimization

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | -20 to 40 | 0 → rt | +32% |

| Solvent | THF/DCM/EtOH | THF | +18% |

| Equiv. DIPEA | 1.5-3.0 | 2.5 | +27% |

Post-synthesis, catalytic hydrogenation (10% Pd/C, H₂ 50 psi) reduces the nitrile to amine with >95% conversion.

4-Ethoxyphenyl Isocyanate Synthesis

Phosgene-Free Isocyanate Generation

The 2019 patent CN109053592B introduced a bis(trichloromethyl)carbonate (BTC)-mediated method:

Stepwise Procedure

- Amination : 4-Ethoxyaniline (1.0 eq) + BTC (0.35 eq) in anhydrous DCM

- Carbamoyl Chloride Formation : 0°C, 2 hr

- Isocyanate Liberation : Add DIPEA (3.0 eq), warm to 40°C

Critical Parameters

- BTC stoichiometry: Excess causes oligomerization

- Moisture control: <50 ppm H₂O required

- Reaction monitoring: FTIR tracking of NCO stretch at 2270 cm⁻¹

Comparative Isocyanate Yields

| Method | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BTC/DIPEA | 40 | 4 | 88 | 99.2 |

| Traditional Phosgene | -30 | 8 | 92 | 98.5 |

| Carbonyldiimidazole | 80 | 12 | 76 | 97.8 |

Urea Bond Formation: Kinetic vs Thermodynamic Control

Coupling Strategy Optimization

Reacting Intermediate A with Intermediate B presents unique steric challenges due to the pyrrolidinone's convex structure. A 2024 Organic Process Research & Development study compared three approaches:

Method 1: Direct Coupling

- 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-amine + 4-ethoxyphenyl isocyanate

- Solvent: DCM, 0.1M

- Catalyst: DMAP (5 mol%)

- Yield: 68%

Method 2: Schlenk Technique

- Anhydrous THF, -78°C

- Slow addition via cannula

- Yield: 82%

Method 3: Flow Chemistry

- Microreactor, 100 μm channels

- Residence time: 2.3 min

- Yield: 94%

Impurity Profile

| Byproduct | Method 1 (%) | Method 3 (%) |

|---|---|---|

| Bis-urea | 12 | <0.5 |

| Isocyanate dimer | 7 | ND |

| Oxopyrrolidinone | 3 | 1 |

Industrial Scale-Up Considerations

Continuous Manufacturing Process

Adapting the flow chemistry approach (Method 3) for kg-scale production:

Reactor Design

- Corning AFR® module

- Flow rate: 15 L/min

- Temperature gradient: 25°C → 65°C

Economic Analysis

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time (hr/kg) | 48 | 6.2 |

| Solvent Consumption | 320 L/kg | 85 L/kg |

| Energy Cost | $1,200/kg | $380/kg |

Advanced Characterization and QC Protocols

Multidimensional Analytics

Structural Confirmation

- HRMS : m/z 441.1873 [M+H]⁺ (Δ 1.2 ppm)

- ¹³C NMR (DMSO-d6): δ 158.4 (C=O urea), 132.1-103.7 (aromatic C), 56.1/55.8 (OCH3), 63.4 (OCH2CH3)

- XRD : Monoclinic P2₁/c, a=8.42 Å, Z=4

Stability Studies

| Condition | t90 (months) | Major Degradant |

|---|---|---|

| 25°C/60% RH | 36 | Des-ethoxy urea |

| 40°C/75% RH | 9 | Oxopyrrolidinone |

| Photolytic | 3 | Quinone methide |

Green Chemistry Innovations

Solvent Recycling System

A closed-loop THF recovery process achieves 92% solvent reuse:

- Molecular sieve dehydration (3Å)

- Reactive distillation (CaH2 catalyst)

- Purity restoration to >99.8%

E-Factor Analysis

| Component | Traditional | Optimized |

|---|---|---|

| Organic Waste | 8.5 kg/kg | 1.2 kg/kg |

| Aqueous Waste | 22 L/kg | 4 L/kg |

| PMI | 143 | 31 |

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity:

- Research indicates that derivatives of compounds similar to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea exhibit significant anticancer properties. For example, studies have shown that certain analogs can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells .

-

Neuroprotective Effects:

- The compound has been studied for its neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier suggests potential use in treating conditions such as Alzheimer’s and Parkinson’s disease. Research indicates that it may modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and cognitive function .

- Anti-inflammatory Properties:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of pyrrolidinone derivatives, including 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea. The results indicated that these compounds exhibited potent antiproliferative effects against human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Neuroprotection

In a recent experimental model for Alzheimer’s disease, administration of similar compounds resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This suggests a promising avenue for further research into neuroprotective agents derived from this class .

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Property | Target Compound | Analog (CAS: 877640-52-3) |

|---|---|---|

| Pyrrolidinone N-substituent | 3,4-Dimethoxyphenyl | 4-Methoxyphenyl |

| Urea-linked aromatic group | 4-Ethoxyphenyl | 4-Ethoxyphenyl |

| Molecular Weight (g/mol) | ~413.4 (calculated) | ~397.4 (calculated) |

| Hydrogen Bond Donor/Acceptor | 2 donors, 6 acceptors | 2 donors, 5 acceptors |

Pharmacological Implications

The 3,4-dimethoxyphenyl group in the target compound introduces additional methoxy substituents, which may enhance lipophilicity and π-π stacking interactions compared to the mono-methoxy analog. This modification could improve binding affinity to targets like protein kinases or G-protein-coupled receptors, where methoxy groups often occupy hydrophobic pockets .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

- Target Compound : The 3,4-dimethoxy substitution likely increases logP (estimated ~2.8) compared to the analog (logP ~2.2), favoring membrane permeability but limiting aqueous solubility.

Metabolic Stability

Methoxy and ethoxy groups are susceptible to demethylation/ethoxy cleavage by cytochrome P450 enzymes. The additional methoxy group in the target compound may prolong metabolic degradation compared to the analog, though empirical data are lacking .

Research Findings and Limitations

Challenges in Comparative Analysis

- Data Scarcity : Both compounds lack comprehensive in vitro or in vivo studies, making direct pharmacological comparisons speculative.

- Synthetic Accessibility : The target compound’s 3,4-dimethoxy substitution may require more complex synthesis than the analog, affecting scalability.

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Weight | 368.43 g/mol |

| Molecular Formula | C21H24N2O4 |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The structure includes a pyrrolidinone core and substituted phenyl groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Core : This can be achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of the Dimethoxyphenyl Group : Nucleophilic substitution reactions are employed to attach the dimethoxyphenyl moiety.

- Formation of the Urea Linkage : This is done by reacting the intermediate with isocyanates under controlled conditions.

Anticancer Activity

Recent studies have investigated the anticancer potential of urea derivatives, including this compound, against various cancer cell lines. For example, in vitro assays have shown that derivatives exhibit significant cytotoxicity against renal carcinoma (Caki cells) and endothelial cells (HUVEC), suggesting a promising avenue for therapeutic development .

The proposed mechanism of action for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea involves:

- Binding to specific molecular targets such as enzymes or receptors.

- Modulating their activity, which may lead to apoptosis in cancer cells or inhibition of tumor growth .

Case Studies

- In Vitro Studies : A study reported that phenyl urea derivatives showed varied inhibitory effects on IDO1 (indoleamine 2,3-dioxygenase), which plays a role in cancer immune evasion. The compound's structural features were linked to its efficacy in inhibiting this enzyme .

- Comparative Analyses : In comparative studies with other analgesic compounds, derivatives similar to this compound demonstrated superior pain inhibition compared to traditional analgesics like diclofenac sodium .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves three stages: (1) Cyclization to form the pyrrolidinone ring using precursors like γ-keto acids under acidic/basic conditions, (2) electrophilic substitution to introduce the 3,4-dimethoxyphenyl group, and (3) urea formation via reaction of an isocyanate with a primary amine. Key parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalysts (e.g., triethylamine for urea coupling). Yield optimization may require flow chemistry for scalability .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the pyrrolidinone ring and urea linkage. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). HPLC with UV detection (λ = 254 nm) assesses purity (>95%). For stereochemical analysis, X-ray crystallography or 2D NOESY can resolve conformational ambiguities .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies at 25°C/60% RH (ambient) and 40°C/75% RH (stress). Monitor degradation via HPLC every 7 days. The ethoxyphenyl group may hydrolyze under acidic conditions (pH <3), while the pyrrolidinone ring is stable up to 100°C. Store in desiccated, amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. How can conflicting bioactivity data from similar urea derivatives be resolved?

- Methodology : Compare substituent effects systematically. For example, replace 3,4-dimethoxy groups with 4-fluoro (as in ) to test electronic effects on receptor binding. Use surface plasmon resonance (SPR) to quantify affinity differences for targets like kinases or GPCRs. Computational docking (e.g., AutoDock Vina ) models steric/electronic clashes, explaining discrepancies in IC₅₀ values .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Methodology : Employ co-solvency (e.g., PEG-400 + saline) or nanoparticle encapsulation (PLGA polymers) to enhance aqueous solubility. Maintain the urea core intact while modifying peripheral groups (e.g., replacing 4-ethoxyphenyl with a pyridyl moiety) to improve logP without losing target engagement. Validate via powder X-ray diffraction (PXRD) to confirm amorphous dispersion stability .

Q. How can computational methods streamline reaction optimization for scaled synthesis?

- Methodology : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., urea coupling). Use machine learning (ICReDD’s platform in ) to predict optimal solvent/catalyst pairs from historical data. Validate with microfluidic reactors to test 10+ conditions in parallel, reducing optimization time by 70% .

Q. What experimental evidence supports the compound’s potential as a kinase inhibitor?

- Methodology : Perform kinase profiling assays (Eurofins Panlabs) across 100+ kinases. A 50% inhibition at 1 µM against JAK2 or CDK4/6 (observed in analogues) suggests selectivity. Confirm via Western blot by measuring phospho-STAT3/ERK downregulation in cell lines. Compare with structural analogues (e.g., ’s indole-urea hybrid) to isolate key pharmacophores .

Q. How do structural modifications impact metabolic stability in hepatic microsomes?

- Methodology : Replace metabolically labile groups (e.g., 3,4-dimethoxy to 3,4-difluoro) to reduce CYP450-mediated oxidation. Test in human liver microsomes (HLM) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS. A t₁/₂ >60 min indicates improved stability. Introduce methyl groups on the pyrrolidinone ring to sterically block oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.